5-Hydroxyicosa-6,8,11-trienoic acid
Description
Properties
IUPAC Name |
5-hydroxyicosa-6,8,11-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274331 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-46-7 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyicosa-6,8,11-trienoic acid typically involves the hydroxylation of icosatrienoic acid. The hydroxylation process can be catalyzed by enzymes such as lipoxygenases .
Industrial Production Methods
the production likely involves biotechnological processes utilizing microbial or enzymatic systems to achieve the hydroxylation of icosatrienoic acid .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyicosa-6,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as 5-oxo-icosa-6,8,11-trienoic acid .
Scientific Research Applications
5-Hydroxyicosa-6,8,11-trienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular processes such as inflammation and immune responses . The compound is metabolized by enzymes like lipoxygenases and hydroxyeicosanoid dehydrogenase to form active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxyeicosatetraenoic Acid (5-HETE)
- Structure: (5S,6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoic acid.
- Key Differences: Contains four double bonds (vs. three in 5-HETrE) at positions 6, 8, 11, and 13. Derived from arachidonic acid (20:4n-6), whereas 5-HETrE originates from eicosatrienoic acid (20:3). Biological Role: A key intermediate in leukotriene biosynthesis and a pro-inflammatory mediator . Toxicity: Mutagenic at 5 µmol/L in human lymphocytes, with acrid smoke emitted upon decomposition .
13-Formyltrideca-5,8,11-trienoic Acid
- Structure : A 13-carbon chain with double bonds at positions 5, 8, and 11 and a formyl group at position 13.
- Key Differences :
9(S)-Hydroxyoctadeca-10,12,15-trienoic Acid (9(S)-HOT)
- Structure: An 18-carbon hydroxy trienoic acid with double bonds at positions 10, 12, and 14.
- Key Differences: Shorter chain (C18 vs. C20) and hydroxyl group at position 9 (vs. 5 in 5-HETrE). Derived from α-linolenic acid (18:3n-3), highlighting substrate specificity in lipoxygenase pathways .
5-Oxoicosa-3,6,8-trienoic Acid
- Structure : A 20-carbon chain with a ketone at position 5 and double bonds at positions 3, 6, and 6.
- Key Differences: Ketone group (vs. Double bond positions (3,6,8 vs. 6,8,11) suggest distinct enzyme interactions (e.g., cytochrome P450 vs. lipoxygenases) .
Structural and Functional Data Table
*Estimated values based on structural analogs.
Research Findings and Mechanistic Insights
- Biosynthesis: 5-HETrE is likely synthesized via 5-lipoxygenase (5-LOX) action on eicosatrienoic acid, analogous to 5-HETE production from arachidonic acid . In contrast, 13-formyltrideca-5,8,11-trienoic acid arises from non-enzymatic oxidation of EPA, indicating divergent pathways .
- Biological Activity: 5-HETE exhibits potent pro-inflammatory effects by activating neutrophils and monocytes, whereas 5-HETrE’s role remains less defined but may involve immune modulation . 9(S)-HOT and other C18 hydroxy fatty acids are critical in plant-pathogen interactions, unlike 5-HETrE, which is primarily studied in mammalian systems .
Structural Impact on Function :
- The hydroxyl group position (5 vs. 9 or 13) dictates enzyme specificity; for example, 5-LOX preferentially oxidizes substrates with mid-chain double bonds .
- Chain length influences membrane integration and receptor binding; C20 compounds like 5-HETrE integrate into phospholipid bilayers more effectively than shorter analogs .
Q & A
Basic Research Questions
Q. What are the optimal chromatographic and spectroscopic methods for identifying 5-Hydroxyicosa-6,8,11-trienoic acid in biological samples?
- Methodological Answer : Use reversed-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and detect the compound. Key parameters include:
- Column : C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- Ionization : Negative-ion electrospray ionization (ESI-) due to the carboxylic acid group.
- Fragmentation : Monitor characteristic fragments such as [M-H]⁻, [M-H-H₂O]⁻ (loss of hydroxyl group), and [M-H-CO₂]⁻ (decarboxylation) .
- Validation : Compare retention times and fragmentation patterns with synthetic standards.
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer :
- Step 1 : Start with arachidonic acid (precursor) and employ regioselective hydroxylation using cytochrome P450 enzymes or chemical catalysts (e.g., Fe-based catalysts).
- Step 2 : Purify intermediates via flash chromatography, monitoring reaction progress with thin-layer chromatography (TLC).
- Step 3 : Validate purity using nuclear magnetic resonance (NMR; e.g., ¹H-NMR for olefinic protons at δ 5.2–5.4 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do positional isomers of hydroxy-eicosatrienoic acids (e.g., 5-OH vs. 12-OH) differ in bioactivity, and how can these differences be mechanistically resolved?
- Methodological Answer :
- In vitro assays : Compare vasorelaxation effects in precontracted vascular rings (e.g., bovine coronary artery) and inhibition of soluble epoxide hydrolase (sEH).
- Example : 14,15-EET analogs show ED₅₀ values in µM ranges for vasodilation; similar assays can be adapted for this compound .
- Structural analysis : Use molecular docking simulations to assess interactions with sEH or prostaglandin receptors, focusing on hydroxyl group positioning .
Q. What experimental strategies address contradictions in reported metabolic pathways of this compound?
- Methodological Answer :
- Tracer studies : Use ¹³C-labeled arachidonic acid to track incorporation into this compound in cell cultures (e.g., macrophages or endothelial cells).
- Enzyme inhibition : Apply selective inhibitors (e.g., ketoconazole for CYP450) to identify biosynthetic enzymes.
- Cross-species validation : Test metabolic stability in human vs. rodent models to resolve species-specific discrepancies .
Q. How can researchers differentiate between autoxidation artifacts and enzymatically derived this compound in lipidomic studies?
- Methodological Answer :
- Artifact prevention : Add antioxidants (e.g., butylated hydroxytoluene) during lipid extraction .
- Stereochemical analysis : Use chiral chromatography to distinguish racemic autoxidation products (non-enzymatic) from enantiomerically pure enzymatic products.
- Enzyme knockouts : Compare levels in wild-type vs. CYP450-knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
